molecular formula C14H10ClN3 B14409821 7-Chloro-3-(4-methylphenyl)-1,2,4-benzotriazine CAS No. 81817-19-8

7-Chloro-3-(4-methylphenyl)-1,2,4-benzotriazine

Cat. No.: B14409821
CAS No.: 81817-19-8
M. Wt: 255.70 g/mol
InChI Key: REVFUKSHYOLXJA-UHFFFAOYSA-N
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Description

7-Chloro-3-(4-methylphenyl)-1,2,4-benzotriazine is a heterocyclic compound that belongs to the benzotriazine family. This compound is characterized by a triazine ring fused with a benzene ring, and it has a chlorine atom at the 7th position and a methylphenyl group at the 3rd position. Benzotriazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(4-methylphenyl)-1,2,4-benzotriazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylhydrazine with 2-chlorobenzonitrile in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired benzotriazine compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-(4-methylphenyl)-1,2,4-benzotriazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzotriazines with various functional groups.

Scientific Research Applications

7-Chloro-3-(4-methylphenyl)-1,2,4-benzotriazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-3-(4-methylphenyl)-1,2,4-benzotriazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-3-(4-methylphenyl)-2H-1,4-benzoxazine: Another heterocyclic compound with similar structural features but different biological activities.

    3-(4-Methylphenyl)-1,2,4-triazine: Lacks the chlorine atom but shares the triazine core structure.

Uniqueness

7-Chloro-3-(4-methylphenyl)-1,2,4-benzotriazine is unique due to the presence of both the chlorine atom and the methylphenyl group, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound in the field of heterocyclic chemistry.

Properties

CAS No.

81817-19-8

Molecular Formula

C14H10ClN3

Molecular Weight

255.70 g/mol

IUPAC Name

7-chloro-3-(4-methylphenyl)-1,2,4-benzotriazine

InChI

InChI=1S/C14H10ClN3/c1-9-2-4-10(5-3-9)14-16-12-7-6-11(15)8-13(12)17-18-14/h2-8H,1H3

InChI Key

REVFUKSHYOLXJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)N=N2

Origin of Product

United States

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